

Application Note: Interpretation of ^1H and ^{13}C NMR Spectra of Dodecyl Isobutyrate

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Compound of Interest

Compound Name: Dodecyl isobutyrate

Cat. No.: B1330305

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Introduction

Dodecyl isobutyrate is an ester recognized for its role as a fragrance ingredient and its presence in various natural products. As with any organic molecule, definitive structural elucidation is paramount for its characterization, quality control, and understanding of its chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This application note provides a comprehensive guide to the interpretation of the ^1H and ^{13}C NMR spectra of **dodecyl isobutyrate**, including predicted spectral data, detailed experimental protocols for data acquisition, and a workflow for spectral analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **dodecyl isobutyrate**. These predictions are based on computational algorithms and provide expected chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for the proton spectrum.

Table 1: Predicted ^1H NMR Data for **Dodecyl Isobutyrate** (in CDCl_3)

| Atom Label | Chemical Shift (δ , ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|-------------|----------------------------------|--------------|-------------|---------------------------|
| H-2' | 2.52 | septet | 1H | 7.0 |
| H-3' | 1.16 | doublet | 6H | 7.0 |
| H-1 | 4.05 | triplet | 2H | 6.7 |
| H-2 | 1.62 | quintet | 2H | 7.4 |
| H-3 to H-10 | 1.26 | multiplet | 16H | - |
| H-11 | 1.26 | multiplet | 2H | - |
| H-12 | 0.88 | triplet | 3H | 7.0 |

Table 2: Predicted ^{13}C NMR Data for **Dodecyl Isobutyrate** (in CDCl_3)

| Atom Label | Chemical Shift (δ , ppm) |
|------------|----------------------------------|
| C-1' | 177.2 |
| C-2' | 34.2 |
| C-3' | 19.1 |
| C-1 | 64.5 |
| C-2 | 28.8 |
| C-3 | 26.0 |
| C-4 to C-9 | 29.3 - 29.6 |
| C-10 | 31.9 |
| C-11 | 22.7 |
| C-12 | 14.1 |

Experimental Protocols

Protocol for ^1H and ^{13}C NMR Data Acquisition

1. Sample Preparation:

- Weigh approximately 10-20 mg of **dodecyl isobutyrate** for ^1H NMR, or 50-100 mg for ^{13}C NMR, into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.
- Gently swirl the vial until the sample is fully dissolved.
- Using a Pasteur pipette with a cotton wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
- The final volume in the NMR tube should be approximately 0.6 mL, corresponding to a height of about 4-5 cm.
- Cap the NMR tube securely.

2. Instrument Parameters (for a 400 MHz Spectrometer):

- ^1H NMR Acquisition:
 - Pulse Program: zg30
 - Number of Scans (NS): 16
 - Relaxation Delay (D1): 1.0 s
 - Acquisition Time (AQ): 4.0 s
 - Spectral Width (SW): 20 ppm
 - Temperature: 298 K
- ^{13}C NMR Acquisition:
 - Pulse Program: zgpg30 (proton decoupled)

- Number of Scans (NS): 1024
- Relaxation Delay (D1): 2.0 s
- Acquisition Time (AQ): 1.0 s
- Spectral Width (SW): 240 ppm
- Temperature: 298 K

3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase correction and baseline correction using the NMR software (e.g., TopSpin, Mnova).
- Reference the ^1H spectrum to the residual solvent peak of CDCl_3 at 7.26 ppm.
- Reference the ^{13}C spectrum to the CDCl_3 solvent peak at 77.16 ppm.
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the corresponding protons and carbons in the **dodecyl isobutyrate** molecule.

Visualization of Structure and Workflow

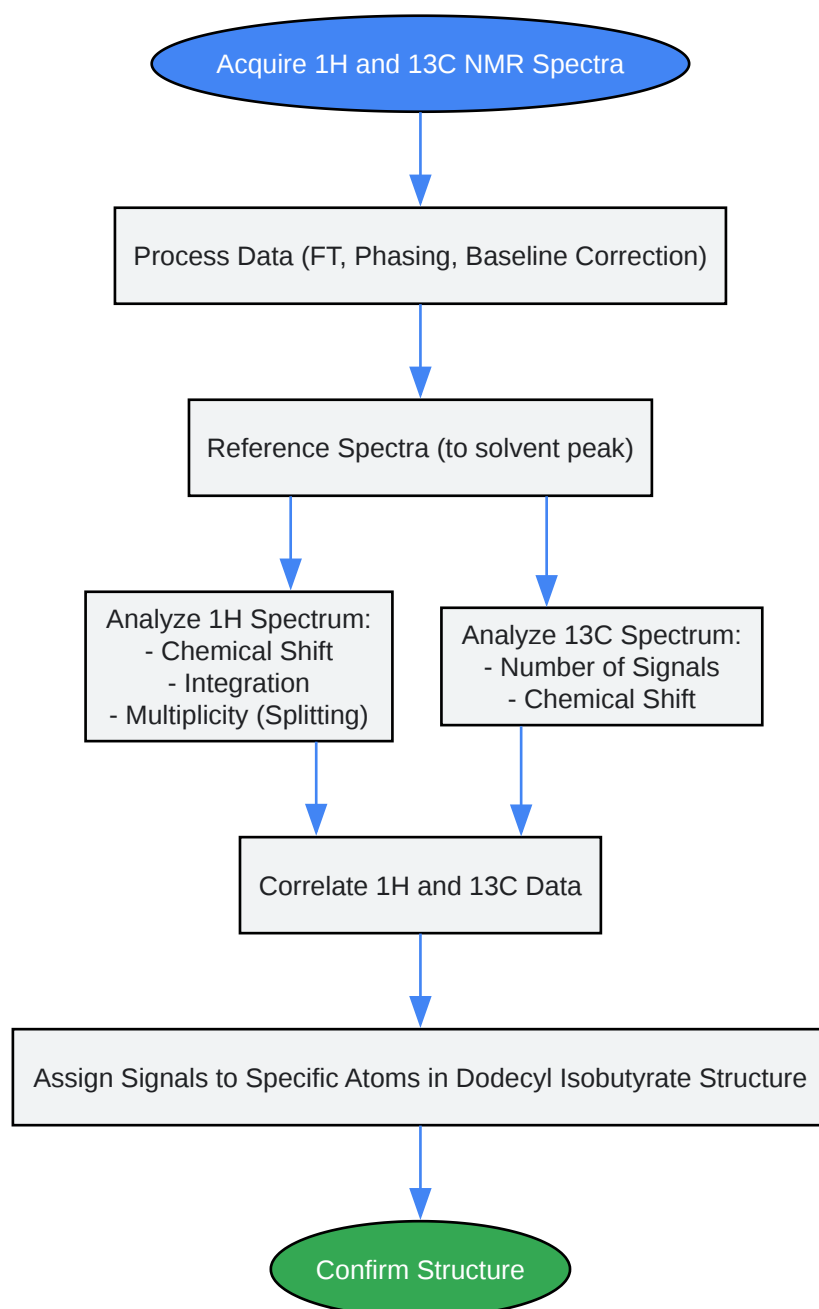
Molecular Structure and NMR Atom Numbering

The following diagram illustrates the structure of **dodecyl isobutyrate** with a systematic numbering scheme for unambiguous assignment of NMR signals.

Caption: Structure of **Dodecyl Isobutyrate** with Atom Numbering.

Workflow for NMR Spectra Interpretation

The logical progression for interpreting the ^1H and ^{13}C NMR data to confirm the structure of **dodecyl isobutyrate** is outlined in the following flowchart.



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Caption: Workflow for Interpreting NMR Spectra.

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